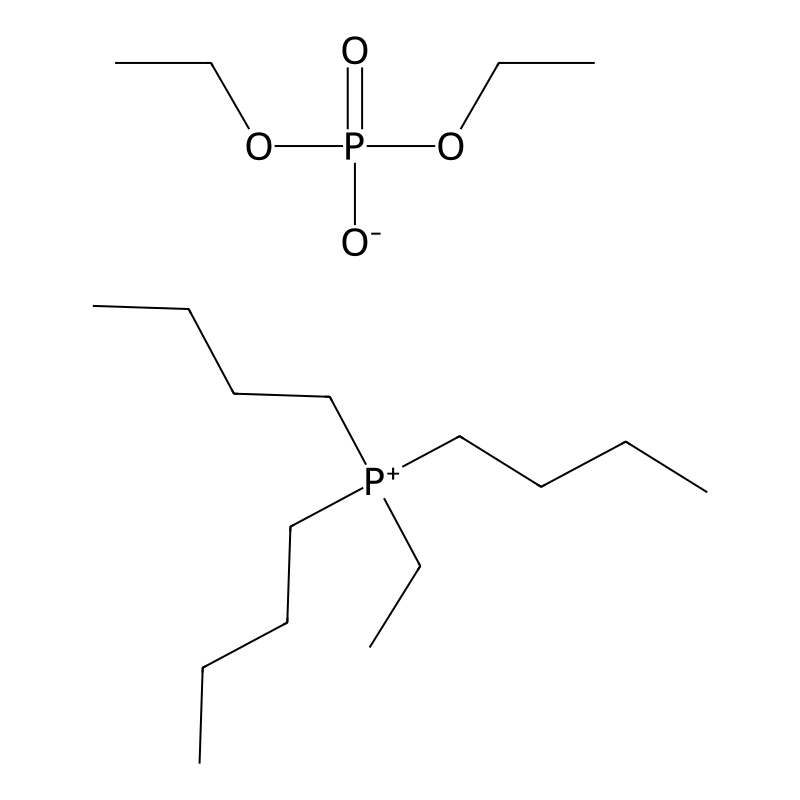

Ethyltributylphosphonium diethylphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyltributylphosphonium diethylphosphate (often commercialized as Cyphos® IL 169) is a room-temperature liquid, phosphonium-based ionic liquid characterized by high thermal stability, a broad liquid range, and excellent solubility in common organic solvents [1]. Unlike traditional quaternary ammonium salts or imidazolium halides, this compound leverages a robust asymmetric phosphonium cation paired with a hydrogen-bond-accepting diethylphosphate anion. This specific structural combination yields a halogen-free, low-melting-point material with a manageable kinematic viscosity (225 cSt at 40 °C) and an electrochemical window of approximately 4.4 V [2]. In industrial procurement, it is primarily sourced as a latent accelerator for epoxy resin curing, a high-efficiency extraction agent for hydrocarbon decontamination, and a specialized solvent for biomass processing [3].

Substituting ethyltributylphosphonium diethylphosphate with more common imidazolium-based ILs (e.g., [BMIM][Cl]) or symmetric phosphonium halides (e.g., tetrabutylphosphonium bromide) frequently results in process failures due to thermal degradation, poor phase behavior, or solid-state handling issues [1]. Halide-containing ILs introduce severe corrosion risks to metal reactors and often possess melting points above room temperature, necessitating the capital expense of heated transfer lines. Furthermore, highly hydrophobic phosphonium ILs, such as trihexyl(tetradecyl)phosphonium derivatives, fail to achieve clean phase separation in aqueous-organic extraction systems, leading to unworkable emulsion formation [2]. The asymmetric ethyltributylphosphonium cation combined with the diethylphosphate anion strikes a precise hydrophilic-lipophilic balance, ensuring complete phase separation in lipid extractions while maintaining a fully liquid state for seamless integration into epoxy formulations.

Superior Phase Separation and Iron Extraction in Tallow Oil Processing

In the extraction of metal contaminants from industrial tallow oil and hydrocarbon streams, the choice of ionic liquid dictates both extraction efficiency and phase recovery. Experimental validation using 10 g of tallow oil and 5 g of ionic liquid at 80 °C demonstrated that ethyltributylphosphonium diethylphosphate achieved complete phase separation and removed >90% of iron contaminants [1]. In contrast, the more hydrophobic Cyphos 104 (trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate) resulted in only partial phase separation, forming an unworkable emulsion that prevents continuous processing.

| Evidence Dimension | Phase separation and iron extraction efficiency |

| Target Compound Data | Complete phase separation; >90% iron removal |

| Comparator Or Baseline | Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (Cyphos 104) (Partial separation / emulsion formation) |

| Quantified Difference | >90% metal recovery with zero emulsion loss vs. process failure due to partial separation. |

| Conditions | 2:1 ratio of tallow oil to IL, stirred at 80 °C for 30 minutes. |

For industrial procurement in biomass refining and waste oil decontamination, complete phase separation is critical to prevent expensive ionic liquid loss and ensure continuous process flow.

Liquid-State Latent Acceleration for High-Tg Thermosets

Ethyltributylphosphonium diethylphosphate is highly utilized as a latent accelerator in one-component (1K) and multistage epoxy resin systems. Unlike traditional solid latent curatives like micronized dicyandiamide, which require high-shear dispersion and can settle out of suspension, this phosphonium phosphate is a fully miscible liquid at room temperature [1]. It provides a stable ambient open time while initiating rapid, multi-stage exothermic curing at elevated temperatures, enabling the formation of high glass transition temperature (Tg) thermosets without the physical handling drawbacks of solid particulate accelerators.

| Evidence Dimension | Physical state and formulation homogeneity |

| Target Compound Data | Fully miscible liquid accelerator (Tm < RT) |

| Comparator Or Baseline | Micronized dicyandiamide (Solid particulate dispersion) |

| Quantified Difference | Eliminates the need for particulate milling and prevents settling in liquid epoxy formulations. |

| Conditions | Ambient temperature formulation followed by elevated temperature curing in epoxy-amine or anhydride systems. |

Allows adhesive and composite manufacturers to procure a single, highly soluble liquid accelerator that simplifies mixing and extends shelf-life stability.

Rheological and Handling Advantages Over Symmetric Phosphoniums

The asymmetry of the ethyltributylphosphonium cation significantly depresses the melting point compared to its symmetric counterparts. Ethyltributylphosphonium diethylphosphate is a room-temperature liquid with a kinematic viscosity of 225 cSt at 40 °C [1]. In contrast, symmetric tetrabutylphosphonium halides (such as tetrabutylphosphonium bromide) are solids at room temperature (Tm ≈ 100 °C) and require significant heating to achieve a processable liquid state[2]. This low-temperature fluidity, combined with the halogen-free diethylphosphate anion, provides a highly processable, non-corrosive medium.

| Evidence Dimension | Melting point and kinematic viscosity |

| Target Compound Data | Liquid at RT; Kinematic viscosity of 225 cSt at 40 °C |

| Comparator Or Baseline | Tetrabutylphosphonium bromide (Solid at RT, Tm ≈ 100 °C) |

| Quantified Difference | Reduction in melting point by >75 °C, enabling pumpability at ambient conditions. |

| Conditions | Standard industrial handling and transfer conditions (25–40 °C). |

Eliminates the capital expense and energy costs associated with heated transfer lines and premelting tanks in chemical manufacturing.

Enhanced Cellulose Dissolution and Impregnation

In the development of cellulose-based carbon fibers, the impregnation medium dictates the structural integrity and carbon yield of the final material. Studies evaluating various ionic liquids for cellulose conversion found that ethyltributylphosphonium diethylphosphate demonstrated unique efficacy in cellulose conversion and impregnation [1]. When compared to standard ammonium-based ionic liquids (such as triethylammonium hydrogen sulfate), the phosphonium diethylphosphate system provided superior interaction with the biopolymer matrix, facilitating efficient dissolution and subsequent thermal stabilization without the aggressive degradation seen with strongly acidic anions.

| Evidence Dimension | Cellulose conversion/impregnation capability |

| Target Compound Data | Successful cellulose conversion and matrix impregnation |

| Comparator Or Baseline | Triethylammonium hydrogen sulfate (Poor conversion/impregnation) |

| Quantified Difference | Enabled observable cellulose conversion where baseline ammonium sulfates failed. |

| Conditions | 50 wt% IL aqueous solution impregnation at 100 °C followed by thermal oxidation. |

Essential for buyers sourcing specialized solvents for advanced carbon fiber precursor treatment and high-value biomass valorization.

Latent Curing Agent for 1K Epoxy Adhesives

Due to its liquid state and high thermal stability, it is the optimal choice for formulating one-component, heat-activated epoxy adhesives and composites where solid curatives cause settling or uneven curing [1].

Metal Decontamination of Tallow and Waste Oils

Its specific hydrophilic-lipophilic balance makes it superior to highly hydrophobic ILs for the liquid-liquid extraction of iron and other metals from industrial lipid streams, ensuring clean phase separation [2].

Halogen-Free Solvent for Cellulose and Biomass

Selected over halide-containing ILs (which cause reactor corrosion) and ammonium salts for the dissolution, impregnation, and carbon-yield enhancement of cellulose in carbon fiber manufacturing [3].

Base Fluid or Additive for Nanolubricants

Its kinematic viscosity (225 cSt at 40 °C) and high thermal stability make it an excellent dispersing medium and anti-wear additive for graphene-based and ester-based advanced tribological fluids[4].

References

- [1] WO2024243442A1, 'Ambient temperature initiated, multistage cured polymeric compositions'

- [2] US Patent 8,912,351 B2, 'Process for removing metals from tallow oil'

- [3] RSC Adv., 'Enhancing the carbon yield of cellulose based carbon fibres with ionic liquid impregnates'

- [4] Journal of Molecular Liquids 2018, 268, 484-493.

GHS Hazard Statements

H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Explore Compound Types